molecular formula C18H12ClN3O2S2 B2950128 7-chloro-5-oxo-1-thioxo-N-(p-tolyl)-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide CAS No. 1111062-61-3

7-chloro-5-oxo-1-thioxo-N-(p-tolyl)-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide

Cat. No.: B2950128
CAS No.: 1111062-61-3
M. Wt: 401.88
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Description

7-Chloro-5-oxo-1-thioxo-N-(p-tolyl)-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide is a heterocyclic compound featuring a fused thiazoloquinazoline core. Key structural attributes include:

  • Chloro substituent at position 7, which enhances electrophilic reactivity and influences binding interactions.
  • Thioxo group at position 1, contributing to hydrogen-bonding capabilities and tautomerism.
  • p-Tolyl carboxamide at position 3, providing steric bulk and hydrophobic interactions.

Properties

IUPAC Name

7-chloro-N-(4-methylphenyl)-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3O2S2/c1-9-2-5-11(6-3-9)20-17(24)14-15-21-16(23)12-8-10(19)4-7-13(12)22(15)18(25)26-14/h2-8H,1H3,(H,20,24)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMNZRXZHGZQWEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C3NC(=O)C4=C(N3C(=S)S2)C=CC(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

7-Chloro-5-oxo-1-thioxo-N-(p-tolyl)-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide is a heterocyclic compound belonging to the thiazoloquinazoline class. Its unique structural features contribute to a variety of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular formula: C_{15}H_{14}ClN_{3}O_{2}S. It possesses a molecular weight of approximately 401.88 g/mol. The structure includes a thiazole ring fused with a quinazoline moiety, which is essential for its biological activity.

PropertyValue
Molecular FormulaC_{15}H_{14}ClN_{3}O_{2}S
Molecular Weight401.88 g/mol
CAS Number1111062-61-3

Biological Activity

The compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that thiazoloquinazoline derivatives possess significant antimicrobial properties against various pathogens.
  • Anticancer Potential : Research indicates that the compound may inhibit cancer cell proliferation by targeting specific signaling pathways.
  • Enzyme Inhibition : The compound has been identified as a potential inhibitor of key enzymes involved in disease processes, such as kinases.

The biological activity of this compound is primarily attributed to its ability to interact with molecular targets:

  • Enzyme Binding : The compound binds to the active sites of enzymes, inhibiting their activity and disrupting metabolic pathways.
  • Receptor Modulation : It may act on specific receptors involved in signal transduction, leading to altered cellular responses.

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be influenced by various structural modifications. For example:

ModificationEffect on Activity
Substitution on the thiazole ringAlters enzyme affinity and selectivity
Variations in the p-tolyl groupImpacts solubility and bioavailability
Changes in functional groupsModifies interaction with biological targets

Case Studies

Several studies have explored the biological activity of related compounds:

  • Anticancer Activity : A study demonstrated that derivatives of thiazoloquinazoline exhibited cytotoxic effects on breast cancer cell lines by inducing apoptosis through mitochondrial pathways .
  • Antimicrobial Efficacy : Research indicated that modifications to the quinazoline core enhanced the antimicrobial activity against Gram-positive and Gram-negative bacteria .
  • Kinase Inhibition : A recent investigation revealed that compounds similar to 7-chloro-5-oxo-N-(p-tolyl)-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline showed promising results in inhibiting Polo-like kinase 1 (Plk1), a critical regulator in cell division .

Comparison with Similar Compounds

Structural Motifs and Substituent Effects

Feature Target Compound Pyrazole Analogs (e.g., 3a–3d)
Core Heterocycle Thiazolo[3,4-a]quinazoline (fused 6,5-bicyclic system) Pyrazole (monocyclic 5-membered ring)
Chloro Substituent Position 7 on quinazoline Position 5 on pyrazole (e.g., 3a, 3b)
Aromatic Substituents p-Tolyl on carboxamide Varied aryl groups (phenyl, 4-chlorophenyl, 4-fluorophenyl) on pyrazole and carboxamide
Hydrogen-Bonding Groups Thioxo (S), carbonyl (O), and carboxamide (NH) Carboxamide (NH, CO) and cyano (CN) groups

Key Observations :

  • Chloro substituents in both systems improve lipophilicity but differ in positional effects: the quinazoline’s position 7 may influence planar stacking, whereas pyrazole’s position 5 modifies electronic density .

Comparison of Yields and Conditions :

Compound Yield (%) Key Reagents Purification Method
Pyrazole-carboxamide (3a) 68 EDCI, HOBt, DMF Preparative TLC, recrystallization
Pyrazole-carboxamide (3d) 71 EDCI, HOBt, DMF Recrystallization (ethanol)
Target Compound* N/A Likely thiourea, cyclizing agents Not reported in evidence

*Synthetic details for the target compound are absent in the provided evidence.

Spectroscopic and Analytical Data

NMR Trends :

  • Pyrazole-carboxamides (e.g., 3a, 3c) show characteristic singlet peaks for methyl groups (δ 2.42–2.66 ppm) and aromatic protons (δ 7.21–8.12 ppm) .
  • The target compound’s thioxo group would likely produce distinct deshielding in $^{1}\text{H}$-NMR (e.g., NH protons δ >10 ppm).

Mass Spectrometry :

  • Pyrazole-carboxamides exhibit [M+H]$^+$ peaks at 403–437 m/z .
  • The target compound’s higher molecular weight (due to the fused ring system) would result in a significantly higher m/z value.

Research Findings and Functional Implications

Hydrogen-Bonding and Crystal Packing

The thiazoloquinazoline’s thioxo group may form S···H-N hydrogen bonds, analogous to patterns observed in Etter’s graph-set analysis .

Computational and Crystallographic Tools

Structural comparisons benefit from software like SHELX (for refinement) and Mercury CSD (for visualizing packing motifs) . For example, Mercury’s Materials Module could analyze packing similarities between the target compound and pyrazole analogs .

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